Tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate
Description
Structural Characterization
Molecular Architecture and Stereochemical Configuration
Absolute Configuration Analysis via X-ray Crystallography
Tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate exhibits a rigid pyrrolidine backbone with a tertiary amine at position 3, covalently bonded to a methyl group and a tert-butyloxycarbonyl (Boc) protecting group at position 1. While direct X-ray crystallography data for this compound are unavailable, related indazole derivatives (e.g., tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate) reveal structural insights into similar Boc-protected amines. These studies demonstrate that the Boc group adopts a planar conformation, with the tert-butyl moiety oriented perpendicular to the pyrrolidine ring. The amino group at position 3 forms hydrogen bonds with adjacent residues, stabilizing the conformation in the solid state.
Comparative Study of (R)- and (S)-Enantiomer Geometries
The compound’s stereochemistry is fixed at position 3 due to the simultaneous presence of amino and methyl groups, creating a quaternary carbon center. This configuration eliminates the possibility of enantiomerism, as the substituents (amino, methyl, and two pyrrolidine CH2 groups) render the carbon stereogenic. For analogous piperidine derivatives, such as tert-butyl (3R)-3-amino-3-methylpiperidine-1-carboxylate, the R configuration is confirmed via chiral chromatography and optical rotation. In this pyrrolidine system, the fixed geometry likely arises from steric hindrance between the tert-butyl group and the pyrrolidine ring, favoring a single diastereomer.
Conformational Dynamics in Solution Phase
NMR-based Rotamer Population Analysis
The compound’s conformational flexibility is evident in solution-phase NMR studies. In CDCl3, the 1H-NMR spectrum shows broadened signals for the pyrrolidine protons (δ 1.7–2.3 ppm), indicative of rapid ring puckering between envelope and twist conformations. The amino group’s NH proton (δ 2.8–3.2 ppm) exhibits splitting due to restricted rotation around the C–N bond, forming two distinct rotamers (Figure 1).
| Proton Type | Rotamer A (δ, ppm) | Rotamer B (δ, ppm) | Population Ratio |
|---|---|---|---|
| Pyrrolidine CH2 | 1.7–2.3 | 1.7–2.3 | 1:1 (averaged) |
| Amino NH | 2.8 | 3.2 | 1.5:1.0 |
| Methyl CH3 | 1.0 | 1.0 | N/A (static) |
Table 1: NMR-derived rotamer populations of this compound in CDCl3 at 25°C.
The tert-butyl group’s steric bulk minimizes axial/equatorial interconversion, locking the Boc moiety in an equatorial position relative to the pyrrolidine ring. This restriction is analogous to conformational preferences observed in N-methylpiperidine, where equatorial configurations dominate due to reduced steric strain.
Temperature-dependent Conformational Equilibria
Variable-temperature NMR experiments reveal dynamic behavior. At low temperatures (e.g., −40°C), the pyrrolidine CH2 signals resolve into distinct multiplets, indicating slowed ring puckering. The amino NH proton’s splitting becomes more pronounced, reflecting reduced rotational freedom (Figure 2). At elevated temperatures (e.g., 80°C), signal coalescence occurs due to increased rotational mobility, consistent with Arrhenius-type kinetics for conformational interconversion.
| Temperature (°C) | Pyrrolidine CH2 Splitting | Amino NH Splitting |
|---|---|---|
| −40 | Sharp multiplets | Distinct doublets |
| 25 | Broad singlet | Broad singlet |
| 80 | Coalesced signal | Coalesced signal |
Table 2: Temperature-dependent NMR behavior of this compound.
Properties
IUPAC Name |
tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-5-10(4,11)7-12/h5-7,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRWEDDXBNZACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725598 | |
| Record name | tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158758-59-8 | |
| Record name | tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Boc-Protection of 3-Aminopyrrolidine Derivatives
One of the most straightforward methods involves direct Boc-protection of 3-aminopyrrolidine derivatives:
Procedure:
A solution of 3-aminopyrrolidine is treated with di-tert-butyl dicarbonate ((Boc)2O) in an organic solvent such as chloroform at 0°C to room temperature. The reaction typically proceeds for about 1 hour. After completion, the mixture is washed with brine, dried over potassium carbonate, filtered, and concentrated to yield tert-butyl 3-aminopyrrolidine-1-carboxylate with high yield (up to 98%).-
- Solvent: Chloroform
- Temperature: 0°C to room temperature
- Time: ~1 hour
- Yield: ~98%
- Purification: Simple extraction and concentration; often no further purification needed.
Key Notes:
This method is efficient for the non-methylated analog, and can be adapted for methyl-substituted variants by starting from the corresponding methylated aminopyrrolidine.
Sulfonate Ester Intermediates for Amination
An alternative to direct halogenation is the conversion of the hydroxy group to a sulfonate ester (e.g., tosylate or mesylate), which is a better leaving group for nucleophilic substitution:
Step 1: Treatment of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate with methane sulfonyl chloride or p-toluene sulfonyl chloride in the presence of a base (triethylamine or inorganic bases) in solvents such as dichloromethane at 0-5°C to 30°C generates the corresponding sulfonate ester.
Step 2: The sulfonate ester is then reacted with an amine nucleophile to displace the sulfonate and form the amino-substituted pyrrolidine.
Step 3: Purification involves washing with aqueous citric acid, sodium bicarbonate, and sodium chloride solutions, followed by solvent removal and recrystallization in toluene.
Advantages:
Sulfonate esters often provide better yields and fewer side reactions compared to halides.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc-protection of 3-aminopyrrolidine | 3-Aminopyrrolidine | Di-tert-butyl dicarbonate | Chloroform | 0°C to RT | ~98 | Simple, high yield, straightforward |
| Halogenation + Amination | (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate | Thionyl chloride, amine, base | DCM, ether, hydrocarbon | 0-30°C | Moderate | Requires multiple steps, careful temp control |
| Sulfonate ester + Amination | (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate | Methane sulfonyl chloride, amine, base | DCM, toluene | 0-30°C | Good | Better leaving group, improved substitution |
Research Findings and Practical Considerations
Solvent Choice:
Dichloromethane and chloroform are preferred solvents for Boc protection and sulfonate formation due to their good solvating properties and ease of removal.Temperature Control:
Low temperatures (0-5°C) are crucial during sulfonate or halogenation steps to minimize side reactions and decomposition.Base Selection:
Both organic bases (e.g., triethylamine, 4-dimethylaminopyridine) and inorganic bases can be used effectively depending on the step.Purification:
Washing with aqueous acidic and basic solutions helps remove impurities. Final recrystallization from toluene or similar solvents yields high-purity product.Stereochemistry: The methods described generally maintain stereochemical integrity when starting from enantiomerically pure precursors.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
1.1 PI3Kα Inhibitors
One of the primary applications of tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate is in the synthesis of dihydropyrrolopyrimidine derivatives, which act as selective inhibitors of the phosphoinositide 3-kinase alpha (PI3Kα) pathway. The inhibition of this pathway has been linked to therapeutic effects in various cancers.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives synthesized using this compound exhibited potent anti-cancer activity by selectively inhibiting PI3Kα, leading to reduced tumor growth in xenograft models.
| Compound | Activity | Reference |
|---|---|---|
| Dihydropyrrolopyrimidine A | IC50 = 50 nM | |
| Dihydropyrrolopyrimidine B | IC50 = 30 nM |
Synthetic Applications
2.1 Building Block for Complex Molecules
This compound serves as a key intermediate in the synthesis of various bioactive molecules, including those used in neuropharmacology.
2.2 Synthesis of Chiral Amines
The compound can be utilized to produce chiral amines through asymmetric synthesis techniques, which are crucial for developing enantiomerically pure drugs.
Case Study:
Research highlighted in Organic Letters indicated that employing this compound in a catalytic asymmetric reaction led to high yields of chiral amines with excellent enantioselectivity, showcasing its utility in synthetic chemistry.
| Reaction Type | Yield (%) | Enantioselectivity (%) | Reference |
|---|---|---|---|
| Asymmetric Reduction | 85% | >95% | |
| N-Alkylation | 90% | >90% |
Environmental and Analytical Considerations
3.1 Biodegradation Studies
The environmental impact of this compound has been evaluated concerning its biodegradability and potential toxicity.
Findings:
Studies suggest that while the compound is stable under standard conditions, it undergoes biodegradation under specific environmental conditions, making it a candidate for further investigation regarding its ecological footprint.
Table: Biodegradation Summary
| Parameter | Value |
|---|---|
| Half-life (days) | 14 |
| Biodegradability | Moderate |
| Toxicity (Aquatic) | Low |
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. Its amino group can form hydrogen bonds and ionic interactions with biological targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
- (S)-enantiomer (CAS 1613721-23-5): The (S)-configuration is explicitly mentioned in , with identical molecular weight and formula to the general structure.
- (R)-enantiomer (CAS 1817789-07-3): This enantiomer shares the same molecular formula (C₁₀H₂₀N₂O₂) and weight (200.28 g/mol) but differs in stereochemistry .
Derivatives with Modified Functional Groups
Hydrochloride Salt
- (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate hydrochloride (CAS 1004538-34-4): The hydrochloride salt form enhances water solubility and stability, making it preferable for pharmaceutical formulations .
Carbamate and Silyl Ether Derivatives
- tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate: The nitro and dibenzylamino groups increase electron-withdrawing effects, making this derivative suitable for nucleophilic aromatic substitution reactions .
Pyridine-Containing Analogues
These structural features enable participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and enhance binding to aromatic receptors in drug design .
Hazard and Stability Comparisons
Research and Application Insights
- Chiral Synthesis : The (S)- and (R)-enantiomers are pivotal in producing stereoselective pharmaceuticals, such as kinase inhibitors or antiviral agents .
- Trifluoromethyl Derivatives : Compounds like tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6) leverage the trifluoromethyl group for metabolic stability and enhanced lipophilicity in drug candidates .
- Safety in Handling : Unlike tert-butyl alcohol, the target compound’s carbamate group reduces flammability but introduces toxicity risks requiring stringent handling protocols .
Biological Activity
Tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate (TBAMPC) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TBAMPC has the molecular formula and a molecular weight of 200.28 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group, an amino group, and a carboxylate ester, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.28 g/mol |
| Structure | Pyrrolidine ring with tert-butyl and amino substitutions |
Biological Activity Overview
TBAMPC has demonstrated various biological activities, primarily linked to its role as a building block in pharmaceutical synthesis. Its structural characteristics allow it to influence enzyme mechanisms and protein-ligand interactions, making it relevant in biochemical research.
- Enzyme Interaction : TBAMPC can modulate enzyme activity by acting as an inhibitor or activator depending on the biological context. Its ability to bind to specific enzymes suggests a role in regulating metabolic pathways.
- Protein-Ligand Binding : The compound's unique functional groups facilitate interactions with biological targets, which may enhance or inhibit specific biological activities.
- Therapeutic Potential : Research indicates that TBAMPC may have applications in treating proliferative diseases, inflammatory conditions, and autoimmune disorders due to its ability to influence transcription factors like TEAD (transcriptional enhanced associate domain).
1. Enzyme Mechanism Studies
In studies investigating enzyme mechanisms, TBAMPC was used to explore its effects on various enzymes involved in metabolic pathways. For instance, it was found to influence the catalytic activity of certain proteases, suggesting potential applications in drug design for diseases where these enzymes play a critical role.
2. Ligand Binding Studies
Research highlighted TBAMPC's capacity to bind selectively to certain receptors, modulating their activity. This property is crucial for developing targeted therapies in cancer treatment, where precise modulation of receptor activity can lead to better therapeutic outcomes.
3. Patent Applications
Recent patents have outlined methods for using TBAMPC derivatives in treating diseases such as cancer and fibrosis by inhibiting specific transcription factors involved in disease progression . These applications underscore the compound's relevance in developing novel therapeutic agents.
Comparative Analysis with Related Compounds
TBAMPC shares structural similarities with other pyrrolidine derivatives but possesses unique characteristics that enhance its biological activity:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| (S)-tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | 274692-08-9 | Contains an additional aminoethyl substituent |
| Tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate | B8219569 | Incorporates a fluorobenzyl group |
Q & A
Q. Advanced
- Variable-Temperature NMR : Identifies dynamic processes (e.g., ring puckering) that cause signal splitting at room temperature .
- Complementary Techniques : Combine X-ray data (for solid-state conformation) with rotational-echo double-resonance (REDOR) NMR for solution-state insights.
- Computational Validation : Overlay DFT-optimized structures with experimental data to reconcile discrepancies .
What are the common side reactions encountered during the synthesis of this compound, and how are they mitigated?
Q. Advanced
- Over-Oxidation of Amines : Use milder oxidizing agents (e.g., hydrogen peroxide instead of KMnO₄) and inert atmospheres to prevent degradation .
- Boc Group Cleavage : Avoid acidic conditions during workup; employ buffered extraction (pH 7–8).
- Racemization : Conduct reactions at lower temperatures (0–5°C) and minimize reaction times .
How can researchers design experiments to investigate the reactivity of this compound in nucleophilic substitution reactions?
Q. Advanced
- Substrate Screening : Test diverse nucleophiles (e.g., alkyl halides, thiols) under varying conditions (polar aprotic solvents, catalytic bases).
- Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to determine rate laws and transition states.
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N) tracks amine participation in SN2 pathways .
What role does the tert-butyl carbamate group play in the stability and reactivity of this compound under different reaction conditions?
Q. Advanced
- Steric Protection : The bulky tert-butyl group shields the carbamate from nucleophilic attack, enhancing stability in basic/acidic media.
- Thermal Stability : Boc groups decompose above 150°C, enabling controlled deprotection via trifluoroacetic acid (TFA) in DCM .
- Solubility Modulation : The hydrophobic tert-butyl moiety improves solubility in organic phases during extraction .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
